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Compound of Interest

Compound Name:
Ethyl 4-hydroxy-5-phenyl-1H-

pyrazole-3-carboxylate

CAS No.: 34035-06-8

Cat. No.: B3261239

Get Quote

Executive Summary
Ethyl phenyl-pyrazole carboxylates function as critical scaffolds in the development of COX-2

inhibitors (e.g., Celecoxib), factor Xa inhibitors, and agrochemicals. However, the synthesis of

these compounds often yields a mixture of regioisomers (1,3-, 1,5-, and 1,4-isomers) that are

difficult to distinguish by 1H-NMR alone due to overlapping aromatic signals.

This guide compares the mass spectrometry (MS) performance of these regioisomers. It

demonstrates how Electron Ionization (EI) and Electrospray Ionization (ESI) can be utilized to

differentiate isomers based on specific fragmentation mechanisms—most notably the "Ortho-

Effect" observed in 1,5-isomers.

The Regioisomer Challenge
In drug development, the biological activity of pyrazoles is strictly dependent on the substitution

pattern.
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1,3-Isomer: The phenyl group (N1) and carboxylate (C3) are spatially separated.

1,5-Isomer: The phenyl group (N1) and carboxylate (C5) are adjacent, creating steric strain

and unique electronic interactions.

1,4-Isomer: The carboxylate is positioned on the backbone, often serving as a linker.

Comparative Fragmentation Overview
Feature

1,5-Isomer

(Proximal)
1,3-Isomer (Distal)

1,4-Isomer

(Backbone)

Steric Environment
High (N1-Ph vs C5-

Ester)

Low (Open

conformation)
Moderate

Dominant EI Pathway
[M-EtOH]⁺ (Ortho-

Effect)

[M-OEt]⁺ (Simple

Cleavage)

[M-OEt]⁺ & Ring

Cleavage

Molecular Ion (M⁺)
Lower Intensity (Less

Stable)

Higher Intensity (More

Stable)
High Intensity

Diagnostic Ion m/z [M-46] m/z [M-45] m/z [M-29] (Ethyl)

Mechanistic Deep Dive: The "Ortho-Effect"
The most reliable method to differentiate the 1,5-isomer from the 1,3-isomer is the detection of

the "Ortho-Effect" elimination of ethanol.

Mechanism A: 1,5-Isomer (Proximity-Driven
Rearrangement)
In the 1,5-isomer, the ortho-hydrogen of the N1-phenyl ring is spatially close to the ethoxy

oxygen of the C5-carboxylate. Under EI conditions, this proximity facilitates a 1,5-hydrogen

transfer, leading to the elimination of a neutral ethanol molecule ([M-46]).

Mechanism B: 1,3-Isomer (Simple Cleavage)
In the 1,3-isomer, the groups are too far apart for this interaction. The dominant pathway is the

standard
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-cleavage of the ethoxy radical ([M-45]).

1,5-Isomer (Ortho-Effect)

1,3-Isomer (Standard Cleavage)
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[Ph and COOEt Adjacent]

Transition State
(1,5-H Transfer from Ph to OEt)

 Steric Proximity Fragment [M-EtOH]+
(Ketenimine-like Species)

 -46 Da (Ethanol)

Molecular Ion (M+)
[Ph and COOEt Distant]

Fragment [M-OEt]+
(Acylium Ion)

 -45 Da (Ethoxy Radical)
Standard Alpha-Cleavage

Click to download full resolution via product page

Figure 1: Mechanistic comparison of the "Ortho-Effect" in 1,5-isomers versus standard

cleavage in 1,3-isomers.

Experimental Protocol (Self-Validating)
To replicate these results, use the following standardized protocols. These are designed to

maximize the detection of diagnostic ions.

Protocol A: GC-MS (Electron Ionization)
Best for: Structural elucidation and isomer differentiation.

Sample Prep: Dissolve 1 mg of compound in 1 mL Ethyl Acetate (HPLC grade).

Inlet: Splitless mode, 250°C.

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

Oven Program:

Start: 60°C (hold 1 min).

Ramp: 20°C/min to 280°C.
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Hold: 5 min.

MS Source: Electron Ionization (EI) at 70 eV. Source temp: 230°C.[1]

Validation Check: Inject a standard alkane ladder (C10-C30) to verify retention time indices.

The 1,5-isomer typically elutes before the 1,3-isomer due to twisting of the phenyl ring

(reduced planarity) caused by steric hindrance.

Protocol B: LC-MS/MS (Electrospray Ionization)
Best for: Trace analysis in biological matrices.

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 min.

Ionization: ESI Positive Mode (+).

Collision Energy (CID): Stepped energy (15, 30, 45 eV) is critical.

Note: ESI is "softer." You will see predominantly [M+H]⁺. To see the diagnostic fragments

described above, you must apply CID (Collision Induced Dissociation).[2]

Diagnostic Data Reference
The following table summarizes the expected mass spectral peaks for Ethyl 1-phenyl-1H-

pyrazole-carboxylate isomers (MW = 216.24 Da).
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Ion Identity
m/z
(Theoretical)

1,5-Isomer
Abundance

1,3-Isomer
Abundance

Mechanistic
Origin

Molecular Ion 216 Moderate
High (Base

Peak)

Stability of the

aromatic system.

[M - OEt]⁺ 171 High Very High -cleavage of

ester (Standard).

[M - EtOH]⁺ 170 High (Diagnostic) Low / Absent

Ortho-effect: H-

transfer from Ph

to OEt.

[Ph]⁺ 77 Moderate Low
Cleavage of N-

Ph bond.

[Ph-N2]⁺ 105 Low Moderate
Pyrazole ring

disintegration.

Interpretation Guide:
If [M-46] > [M-45]: Strongly suggests the 1,5-isomer. The loss of neutral ethanol is

energetically favored over the loss of a radical ethoxy group only when the spatial

arrangement allows H-transfer.

If [M-45] is Base Peak: Suggests 1,3-isomer or 1,4-isomer.

Retention Time: The 1,5-isomer will generally have a lower retention time (GC) and lower

polarity (LC) than the 1,3-isomer due to the non-planar "twisted" conformation induced by

steric clash.

Fragmentation Pathway Diagram
This diagram illustrates the full decay pathway for the 1,5-isomer, highlighting the diagnostic

"Ortho-Effect" branch.
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Figure 2: Complete fragmentation tree for Ethyl 1-phenyl-1H-pyrazole-5-carboxylate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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